molecular formula C8H5BrFN3 B8305707 2-(4-Bromo-2-fluorophenyl)-2H-1,2,3-triazole

2-(4-Bromo-2-fluorophenyl)-2H-1,2,3-triazole

Cat. No. B8305707
M. Wt: 242.05 g/mol
InChI Key: NQHVICYTIZPXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08624034B2

Procedure details

Copper (II) trifluoromethanesulfonate (218 mg, 0.60 mmol) was added to a slurry of (1E,2E)-ethanedial bis[(4-bromo-2-fluorophenyl)hydrazone] (2.61 g, 6.04 mmol) in toluene (25 mL). The reaction was heated to reflux and stirred at this temperature overnight. The reaction was allowed to cool and was filtered through celite, and the filter pad was washed with EtOAc (100 mL). The combined filtrates were washed with 1 N aq HCl (3×100 mL), water (100 mL), and brine (100 mL) and then dried (MgSO4), filtered and concentrated. The crude product was purified via flash chromatography using a Varian SF25-40 g column and an eluent of EtOAc in hexanes (0-50%) to afford the title compound as a yellow solid (1.08 g, 73.9%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.44 (ddd, 1H) 7.47-7.54 (m, 1H) 7.76 (t, 1H) 7.90 (s, 2H).
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Copper (II) trifluoromethanesulfonate
Quantity
218 mg
Type
catalyst
Reaction Step One
Yield
73.9%

Identifiers

REACTION_CXSMILES
BrC1C=CC(N/[N:9]=[CH:10]/[CH:11]=[N:12]/[NH:13][C:14]2[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][C:15]=2[F:21])=C(F)C=1>C1(C)C=CC=CC=1.FC(F)(F)S([O-])(=O)=O.[Cu+2].FC(F)(F)S([O-])(=O)=O>[Br:20][C:17]1[CH:18]=[CH:19][C:14]([N:13]2[N:9]=[CH:10][CH:11]=[N:12]2)=[C:15]([F:21])[CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.61 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)N\N=C\C=N\NC1=C(C=C(C=C1)Br)F)F
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Copper (II) trifluoromethanesulfonate
Quantity
218 mg
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Cu+2].FC(S(=O)(=O)[O-])(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
was filtered through celite
WASH
Type
WASH
Details
the filter pad was washed with EtOAc (100 mL)
WASH
Type
WASH
Details
The combined filtrates were washed with 1 N aq HCl (3×100 mL), water (100 mL), and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified via flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N1N=CC=N1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 73.9%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.